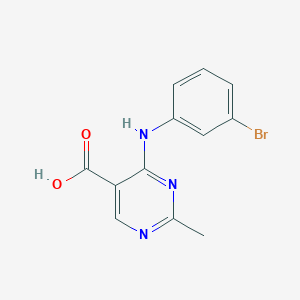
4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Bromoanilino)-2-methylpyrimidine-5-carboxylic acid” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a bromoanilino group, which is an aniline molecule substituted with a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromoanilino group would add a bromine atom to the aniline molecule . The pyrimidine ring would contain two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the bromoanilino group might undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, bromoaniline has a molar mass of 172.023 g/mol and a density of 1.5 g/cm^3 .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have developed methods to synthesize new chemical entities from pyrimidine derivatives, which are crucial in the pharmaceutical and agrochemical industries. For example, Bakavoli et al. (2006) described the formation of thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines, showcasing the versatility of pyrimidine derivatives in heterocyclic chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Antiviral and Anticancer Activities
Compounds derived from pyrimidine have shown significant biological activities. For instance, Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which demonstrated marked inhibition of retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Chemical Transformations and Functionalizations
Nishiwaki et al. (2006) explored the ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones to yield functionalized 4-aminopyridines, demonstrating the adaptability of pyrimidine derivatives in chemical synthesis and functional group transformations (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).
Development of Pharmacologically Active Molecules
Regan et al. (2012) reported the synthesis of 5-halopyrimidine-4-carboxylic acid esters via a Minisci Reaction, providing a pathway for creating CK2 inhibitors and demonstrating the role of pyrimidine derivatives in developing pharmacologically active molecules (Regan, Pierre, Schwaebe, Haddach, Jung, & Ryckman, 2012).
Exploration of Biochemical Properties
Ahmad et al. (2017) performed Density Functional Theory (DFT) studies on novel pyridine derivatives synthesized through Suzuki cross-coupling reactions, investigating their potential as chiral dopants for liquid crystals and assessing their anti-thrombolytic and biofilm inhibition activities (Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-bromoanilino)-2-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c1-7-14-6-10(12(17)18)11(15-7)16-9-4-2-3-8(13)5-9/h2-6H,1H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFQRIPTXDGFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride](/img/structure/B2944620.png)
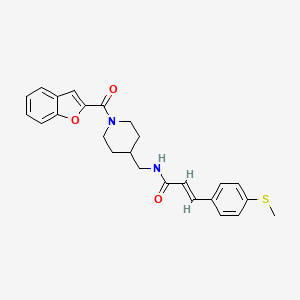
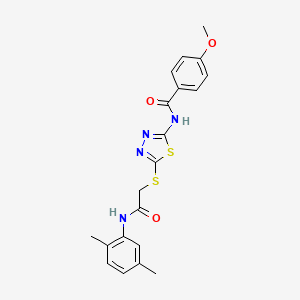
![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2944627.png)
![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944628.png)

![5-Fluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B2944632.png)
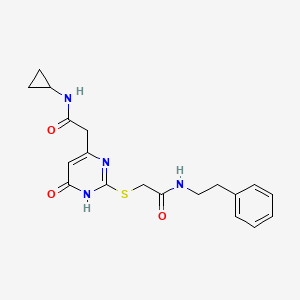
![N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide](/img/structure/B2944634.png)
![1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2944635.png)
![N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2944636.png)
![6-(Benzylsulfonylamino)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944637.png)
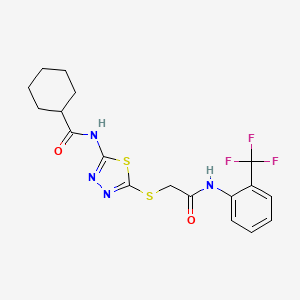
![4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2944639.png)